Desethylamiodarone

Description

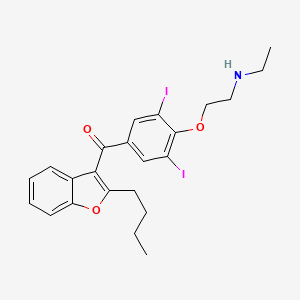

metabolite of amiodarone; structure given in first source

Properties

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOKDLACQICQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232344 | |

| Record name | Desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83409-32-9 | |

| Record name | Desethylamiodarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83409-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESETHYLAMIODARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Desethylamiodarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone (DEA) is the major and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent. Accumulating in tissues to a greater extent than its parent compound, DEA significantly contributes to both the therapeutic and adverse effects of long-term amiodarone therapy. Its complex mechanism of action involves interactions with a multitude of cellular targets, including ion channels, nuclear receptors, and signaling pathways, making it a subject of extensive research. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support further investigation and drug development efforts.

Electrophysiological Effects

This compound exhibits a complex electrophysiological profile, sharing some characteristics with its parent compound, amiodarone, but also displaying distinct properties. It is known to affect multiple cardiac ion channels, contributing to its antiarrhythmic and proarrhythmic potential.

Ion Channel Interactions

Sodium Channels (NaV1.5):

This compound demonstrates a more pronounced effect on the fast-channel-dependent parts of the conduction system compared to amiodarone. It blocks the peak sodium current (INa,P) and also affects the late sodium current (INa,L). Studies have shown that both DEA and amiodarone preferentially block the ∆KPQ mutant channel, which is associated with Long QT syndrome type 3, more than the wild-type NaV1.5 channel. Interestingly, both compounds can also increase the INa,L and window currents, which may contribute to proarrhythmic effects.

Potassium Channels:

As a metabolite of a class III antiarrhythmic, DEA is expected to prolong the action potential duration (APD) by blocking potassium channels. Chronic administration of DEA in rabbits has been shown to significantly increase the ventricular APD and effective refractory period (ERP). It also inhibits the human ether-à-go-go-related gene (hERG) channel, which is critical for cardiac repolarization.

Calcium Channels:

In contrast to amiodarone, which is a potent competitor at dihydropyridine and phenylalkylamine calcium antagonist binding sites, this compound does not appear to act as a calcium channel antagonist. This differential effect on calcium channels may underlie some of the distinct acute versus chronic effects observed with amiodarone therapy.

Quantitative Data: Electrophysiological Effects

| Parameter | Tissue/Cell Type | Species | Effect of this compound | Reference |

| Atrial Action Potential Duration at 90% Repolarization (APD90) | Atrial Muscle | Rabbit | 13% increase (after 3 weeks chronic treatment) | |

| Ventricular Action Potential Duration at 90% Repolarization (APD90) | Ventricular Muscle | Rabbit | 42.0% increase (after 6 weeks chronic treatment) | |

| Ventricular Effective Refractory Period (ERP) | Ventricular Muscle | Rabbit | 47.4% increase (after 6 weeks chronic treatment) | |

| Sinus Cycle Length | Sinoatrial Node | Rabbit | 27.9% increase (after 3 weeks chronic treatment) | |

| AV-nodal Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |

| His-bundle Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |

| Intraventricular Conduction Interval | Isolated Heart | Guinea Pig | More pronounced prolongation than amiodarone | |

| QT-interval | Isolated Heart | Guinea Pig | Significant prolongation | |

| Atrial Myocardial Refractoriness | Isolated Heart | Guinea Pig | Less pronounced prolongation than amiodarone | |

| Ventricular Refractoriness | Isolated Heart | Guinea Pig | Similar prolongation to amiodarone |

Receptor Interactions

This compound's interaction with various receptors, particularly thyroid hormone and beta-adrenergic receptors, is crucial to its pharmacological profile.

Thyroid Hormone Receptor Antagonism

This compound bears a structural resemblance to thyroid hormones and acts as an antagonist at thyroid hormone receptors (TRs). This interaction is thought to contribute to the thyroid dysfunction often observed with amiodarone treatment. DEA exhibits differential inhibitory mechanisms at TR isoforms. It acts as a competitive inhibitor of 3,5,3'-triiodothyronine (T3) binding to the alpha 1-thyroid hormone receptor (TRα1) . In contrast, it functions as a noncompetitive inhibitor of T3 binding to the beta 1-thyroid hormone receptor (TRβ1) , showing a preference for the unoccupied receptor.

Quantitative Data: Thyroid Hormone Receptor Binding

| Parameter | Receptor | Species/System | Value | Reference |

| IC50 (T3 Binding Inhibition) | TRβ1 | Rat (expressed in E. coli) | 1-3 x 10-5 M | |

| Ki (Binding to occupied TRβ1) | TRβ1 | Rat (expressed in E. coli) | 30 µM | |

| IC50 (T3 Binding Inhibition) | TRα1 | Chicken (expressed in E. coli) | 3.5 x 10-5 M | |

| KD | Nuclear TRs (Lymphocyte) | Human | 8.6 µM | |

| KD | Nuclear TRs (Atrium) | Bovine | 35.0 µM | |

| KD | Nuclear TRs (Ventricle) | Bovine | 26.9 µM | |

| KD | Nuclear TRs ( |

Navigating the Complexities of Desethylamiodarone: An In-depth Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylamiodarone (DEA) is the principal and pharmacologically active metabolite of amiodarone, a potent class III antiarrhythmic agent widely used in the management of various cardiac arrhythmias. The clinical efficacy and toxicity profile of amiodarone are intrinsically linked to the pharmacokinetics and metabolism of both the parent drug and DEA. Understanding the intricate processes that govern the absorption, distribution, metabolism, and excretion of this compound is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and mitigating adverse effects. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by a long half-life and extensive tissue distribution, mirroring many of the properties of its parent compound, amiodarone.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound reported in various studies. It is important to note that these values can exhibit significant inter-individual variability.

| Parameter | Species | Value | Administration Route | Reference |

| Elimination Half-Life (t½) | Human | 31 - 110 days | Oral (from Amiodarone) | |

| Human | ~129 days | Oral (from Amiodarone) | ||

| Pediatric Patients | 14.5 days | Oral/Intravenous (from Amiodarone) | ||

| Volume of Distribution (Vd) | Rat | Not significantly different from Amiodarone | Intravenous | |

| Clearance (CL) | Rat | ~50% higher than Amiodarone | Intravenous | |

| Bioavailability (F) | Rat | 17% | Oral | |

| Time to Peak Plasma Concentration (Tmax) | Human | 3 - 7 hours (for Amiodarone) | Oral | |

| Protein Binding | Human | >98% (for Amiodarone, to albumin and beta-lipoprotein) | - |

Tissue Distribution

This compound, much like amiodarone, is highly lipophilic and distributes extensively into various tissues, where it can accumulate to concentrations significantly higher than those observed in plasma.

Tissue-to-Plasma Concentration Ratios

Studies in both humans and animal models have demonstrated a preferential distribution of this compound to certain tissues.

| Tissue | Human | Rat | Reference |

| Liver | High | High | |

| Lung | High | Very High (500-800) | |

| Adipose Tissue | High | High (80-200) | |

| Kidney | Moderate | High (80-200) | |

| Heart | Moderate | Moderate | |

| Thyroid Gland | Moderate | High (80-200) | |

| Brain | Low | Low (20-60) | |

| Pancreas | Moderate | - |

Metabolism of this compound

The primary metabolic pathway for amiodarone is N-deethylation to form this compound. This conversion is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Metabolic Enzymes

-

CYP3A4: Considered the major enzyme responsible for the metabolism of amiodarone to this compound in humans.

-

CYP2C8: Also plays a significant role in the N-deethylation of amiodarone.

-

CYP1A1: Has shown the potential to convert amiodarone to this compound in vitro.

The involvement of these enzymes highlights the potential for significant drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2C8.

Unveiling the Anti-Tumor Potential of Desethylamiodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, has emerged as a promising candidate in oncology research due to its potent anti-tumor properties. This technical guide provides an in-depth analysis of the current understanding of DEA's mechanisms of action, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways implicated in DEA's anti-neoplastic effects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating the therapeutic potential of this compound.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and expedited route for identifying new anti-cancer compounds. This compound (DEA), the major metabolite of the widely prescribed antiarrhythmic drug amiodarone, has garnered significant attention for its cytotoxic effects on cancer cells.[1] Unlike its parent compound, which primarily induces necrotic cell death, DEA has been shown to activate apoptotic pathways, suggesting a more targeted and potentially less inflammatory anti-tumor response.[1] This guide synthesizes the current scientific literature on the anti-tumor properties of DEA, providing a detailed overview of its efficacy and mechanisms of action.

Quantitative Analysis of Anti-Tumor Efficacy

The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the reported IC50 values for DEA in various cancer cell lines at different treatment durations.

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| T24 | Human Bladder Carcinoma | 24 | Not explicitly stated, but significant cell death observed at 10 µM | [1] |

| 48 | More pronounced cell death compared to 24 hours | [1] | ||

| MDA-MB-231 | Human Triple-Negative Breast Cancer | 24 | ~12.5 | [2] |

| 48 | < 17.5 (complete eradication at 17.5 µM) | |||

| HeLa | Human Cervical Cancer | Not specified | Dose-dependent inhibition of proliferation | |

| B16-F10 | Murine Melanoma | 24 | Significant inhibition of proliferation at various concentrations | |

| 48 | Significant inhibition of proliferation at various concentrations | |||

| 72 | Significant inhibition of proliferation at various concentrations |

Mechanisms of Anti-Tumor Action

This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

DEA has been consistently shown to trigger programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic regulators:

-

Mitochondrial Pathway: DEA induces the collapse of the mitochondrial membrane potential. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Bcl-2 Family Proteins: DEA alters the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Caspase Activation: The activation of caspases, a family of proteases that execute apoptosis, is a key feature of DEA-induced cell death.

-

PARP Cleavage: DEA treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Cell Cycle Arrest

DEA has been observed to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Specifically, DEA induces cell cycle arrest at the G0/G1 phase in human bladder cancer (T24) and cervical cancer (HeLa) cells. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, effectively stopping their division.

Key Signaling Pathways

The anti-tumor effects of this compound are mediated through its modulation of critical intracellular signaling pathways that are often dysregulated in cancer. The two primary pathways affected by DEA are the PI3K/Akt and the ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. DEA has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting Akt activation, DEA effectively shuts down this pro-survival pathway, sensitizing cancer cells to apoptosis.

Caption: DEA inhibits the PI3K/Akt signaling pathway.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, also known as the MAPK pathway, is another critical regulator of cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the ERK pathway is frequently hyperactivated in cancer. DEA has been demonstrated to inhibit the phosphorylation of ERK, thereby blocking the downstream signaling that promotes cancer cell growth.

Caption: DEA inhibits the ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-tumor properties.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DEA for the specified duration.

-

Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DEA for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis of p-Akt/Akt and p-ERK/ERK

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.

-

Cell Lysis: After treatment with DEA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. Densitometric analysis can be performed to quantify the protein levels.

Experimental Workflow and Logical Relationships

The investigation of this compound's anti-tumor properties typically follows a structured workflow, starting from in vitro cytotoxicity screening to the elucidation of the underlying molecular mechanisms.

Caption: A typical experimental workflow for investigating DEA's anti-tumor effects.

Conclusion

This compound demonstrates significant anti-tumor properties in a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on the pro-survival PI3K/Akt and ERK signaling pathways, underscores its potential as a novel anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the clinical translation of DEA. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its potential use in cancer therapy.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Desethylamiodarone Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desethylamiodarone (DEA) is the major active metabolite of amiodarone, a potent antiarrhythmic drug. However, both amiodarone and DEA have been associated with cellular toxicity, which can limit their therapeutic use. Understanding the cytotoxic mechanisms of DEA is crucial for developing safer therapeutic strategies. This document provides detailed application notes and protocols for a range of in vitro assays to assess the cytotoxicity of this compound. These assays are vital tools for researchers in toxicology, pharmacology, and drug development to evaluate the cytotoxic potential of DEA and investigate its mechanisms of action.

Key In Vitro Cytotoxicity Assays for this compound

Several in vitro assays can be employed to evaluate the cytotoxic effects of DEA. These assays measure different cellular parameters, including cell viability, membrane integrity, and apoptosis. The choice of assay depends on the specific research question and the cell type being investigated.

Summary of Quantitative Cytotoxicity Data for this compound:

| Cell Line | Assay | Endpoint | DEA Concentration | Result | Reference |

| HPL1A (human peripheral lung epithelial) | Propidium Iodide Staining | Necrosis | 3.5 µM | Doubled the percentage of PI-positive cells compared to control.[1][2] | |

| HPL1A | Annexin V Staining | Apoptosis | 3.5 µM | More than doubled the percentage of Annexin V-positive cells compared to control.[1][2] | |

| HPL1A | TUNEL Assay | Apoptosis | 5.0 µM | Increased the percentage of TUNEL-positive cells by more than six times.[1] | |

| HPL1A | LDH Release Assay | Cytotoxicity (LC50) | - | LC50 of 5.07 µM. | |

| T24 (human bladder cancer) | Muse™ Annexin V & Dead Cell Assay | Apoptosis | Dose-dependent | Increased total apoptosis rate in a dose-dependent manner. | |

| MDA-MB-231 (human breast cancer) | Sulforhodamine B (SRB) Assay | Cell Viability | 17.5 µM | Completely eradicated cells after 48 hours of incubation. | |

| SGHTL-34 (human thyrocyte) | DNA and Protein Content | Cell Number (EC50) | 6.8 +/- 1.1 µg/ml | Concentration producing 50% cell death. | |

| Isolated Rat Hepatocytes | LDH Release Assay | Cell Death | 1-50 µg/ml | Caused cell death in a concentration-dependent manner. |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and add to the wells. Include a solvent control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

-

LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Neutral Red Uptake Assay for Cell Viability

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as previously described.

-

Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

-

Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of acetic acid, ethanol, and water) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction and measure the absorbance at approximately 540 nm.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple pathways. This involves the inhibition of survival signals and the activation of pro-apoptotic molecules.

Caption: DEA-induced apoptosis signaling pathway.

Experimental Workflow for Assessing DEA Cytotoxicity

A typical workflow for investigating the in vitro cytotoxicity of this compound involves a tiered approach, starting with general viability assays and progressing to more specific mechanistic studies.

Caption: Experimental workflow for DEA cytotoxicity assessment.

Conclusion

The in vitro assays and protocols described in this document provide a comprehensive toolkit for researchers to assess the cytotoxicity of this compound. By employing a combination of these methods, a detailed understanding of the dose-dependent effects, mechanisms of cell death, and underlying signaling pathways can be achieved. This information is critical for the preclinical safety assessment of DEA and for the development of new therapeutic agents with improved safety profiles.

References

- 1. Mechanisms of amiodarone and this compound cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Amiodarone and this compound Cytotoxicity in Nontransformed Human Peripheral Lung Epithelial Cells (2011) | Jeanne E. Mulder | 13 Citations [scispace.com]

Application Notes and Protocols for the High-Performance Liquid Chromatography Separation of Amiodarone and Desethylamiodarone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of amiodarone and its principal active metabolite, desethylamiodarone, in biological matrices using high-performance liquid chromatography (HPLC). The protocols outlined are intended for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug development.

Introduction

Amiodarone is a potent antiarrhythmic agent used in the treatment of various types of tachyarrhythmias. Due to its narrow therapeutic index and potential for toxicity, monitoring the plasma concentrations of both amiodarone and its pharmacologically active metabolite, this compound, is crucial for optimizing therapy and minimizing adverse effects. High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for the simultaneous determination of these compounds in biological samples.

This application note details established HPLC methods, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol describes a common isocratic reversed-phase HPLC method for the simultaneous quantification of amiodarone and this compound in human plasma or serum.

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a simple and effective technique for extracting amiodarone and this compound from a plasma or serum matrix.

-

Pipette 250 µL of patient plasma or serum, calibrators, or quality control samples into a microcentrifuge tube.

-

Add 20 µL of an appropriate internal standard (IS) working solution (e.g., L8040 or promazine).

-

Add 200 µL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.

-

Add 500 µL of methyl-t-butyl-ether (MTBE), cap the tube, and vortex for

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Desethylamiodarone Detection

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of Desethylamiodarone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS/MS parameters for this compound analysis?

A1: Optimizing your method will depend on your specific instrumentation and sample matrix. However, the following tables provide a solid starting point for method development based on established protocols.

Data Presentation: LC-MS/MS Parameters

Table 1: Typical Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| HPLC System | Isocratic or Gradient HPLC/UHPLC system |

| Column | C18 reversed-phase column (e.g., Hypersil BDS C18, 150x4.6mm, 5µm or ZORBAX Eclipse plus C18, 2.1x50mm, 1.8µm)[1] |

| Mobile Phase | A: Water with 0.1% Formic Acid or 10 mM Ammonium Formate[2] B: Acetonitrile or Methanol with 0.1% Formic Acid[2] |

| Flow Rate | 0.2 - 2.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient to 50°C |

Table 2: Typical Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | This compound: ~617.7 Amiodarone: ~645.8 - 646.1 |

| Product Ions (m/z) | This compound: Fragmentation needs to be optimized; common fragments result from cleavage of the side chain. Amiodarone: 58.1 |

| Collision Energy (CE) | Needs to be optimized for each specific analyte and instrument. Start with a range of energies to find the most abundant and stable fragments. |

| Ion Source Temp. | 300 - 550°C |

| Nebulizer Gas | 30 - 70 psi |

Q2: What are the recommended sample preparation techniques for this compound in biological matrices?

A2: The most common and effective sample preparation techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice depends on the sample matrix, required cleanliness, and throughput needs.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is relatively simple and cost-effective for extracting this compound from plasma or serum.

-

Pipette 0.25 mL of the plasma/serum sample, calibrators, or quality control samples into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 0.2 mL of 1M sodium phosphate monobasic (pH 4.5) and vortex the mixture.

-

Add 0.5 mL of an appropriate organic solvent (e.g., methyl-t-butyl-ether or hexane) and vortex for at least 30 seconds.

-

Centrifuge the mixture for 5 minutes at approximately 13,000 rpm to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube or autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract, potentially reducing matrix effects.

-

Condition an appropriate SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.

-

Load the pre-treated plasma or urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes from the cartridge using a suitable elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

Troubleshooting Guides

Problem: Poor Signal Intensity or No Peak Detected

| Possible Cause | Recommended Solution |

| Incorrect MS/MS Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the correct precursor and product ions. Optimize collision energy to maximize the signal of the most stable fragment. |

| Suboptimal Ion Source Parameters | Manually tune key ion source parameters such as temperature, gas flows, and voltages to achieve the best signal for your analyte. |

| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions for all samples. |

| Matrix Effects (Ion Suppression) | Dilute the sample or improve sample cleanup using SPE. An isotopically labeled internal standard can help compensate for ion suppression. |

| Mobile Phase Issues | Ensure the mobile phase pH is appropriate for positive ionization of this compound. Use high-purity, LC-MS grade solvents and additives. |

| Instrument Contamination | Clean the ion source, including the ESI spray nozzle and capillary. |

Problem: High Background Noise

| Possible Cause | Recommended Solution |

| Contaminated Solvents/Additives | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |

| Dirty Ion Source or Mass Spectrometer | Perform routine maintenance and cleaning of the ion source and mass spectrometer components as recommended by the manufacturer. |

| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle and injector wash steps. |

| Mobile Phase Additives | Use the lowest concentration of additives (e.g., formic acid, ammonium formate) necessary for good chromatography and ionization. |

Problem: Retention Time Shifts

| Possible Cause | Recommended Solution |

| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. |

| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |

| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. Premixing mobile phase components can sometimes improve stability. |

| Column Degradation or Contamination | If shifts are gradual over time, the column may be degrading. If the shift is sudden, there might be a blockage. Try flushing the column or replacing it. |

Problem: Poor Peak Shape (Tailing, Splitting, or Broadening)

| Possible Cause | Recommended Solution |

| Column Overload | Reduce the injection volume or the concentration of the sample. |

| Injection Solvent Stronger than Mobile Phase | The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion. |

| Column Contamination or Void | A buildup of contaminants on the column frit or a void in the packing material can lead to poor peak shape. Try back-flushing the column (if permissible) or replace it. |

| Secondary Interactions | Ensure the mobile phase pH is optimal to keep the analyte in a single ionic state. Additives can help reduce unwanted interactions with the stationary phase. |

Mandatory Visualizations

Caption: General workflow for LLE and SPE sample preparation.

Caption: Troubleshooting decision tree for poor signal intensity.

Caption: Comparison of HPLC-UV and LC-MS/MS analytical methods.

References

Validation & Comparative

Desethylamiodarone vs. Amiodarone: A Comparative Analysis of In Vitro Potency

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the electrophysiological potency of amiodarone and its principal active metabolite, desethylamiodarone. The following sections present quantitative data on their effects on key cardiac ion channels, detailed experimental protocols for the cited assays, and visual representations of the affected signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Potency

The in vitro potency of amiodarone and this compound varies depending on the specific ion channel being targeted. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).

| Ion Channel | Compound | IC50 / Ki | Cell Line / Preparation | Notes |

| hERG (IKr) Potassium Channel | Amiodarone | 47.0 ± 5.0 nM[1] | HEK 293 cells expressing hERG | Amiodarone is approximately 3.3-fold more potent than its metabolite in inhibiting the hERG channel. |

| This compound | 157.6 ± 21.2 nM[1] | HEK 293 cells expressing hERG | ||

| Nav1.5 (INa) Sodium Channel | Amiodarone | 1.8 ± 1.1 µM (Atrial Myocytes)[2] | Isolated rabbit atrial and ventricular myocytes | Amiodarone shows a significant atrial selectivity in its sodium channel blocking effect.[2] |

| 40.4 ± 11.9 µM (Ventricular Myocytes)[2] | ||||

| This compound | Not explicitly quantified, but noted to inhibit Nav1.5 at similar concentrations to amiodarone. | - | This compound is suggested to have a greater pro-arrhythmic effect on Nav1.5 channels. | |

| L-type (ICa,L) Calcium Channel | Amiodarone | Ki ≈ 0.27 µM (Dihydropyridine binding) | Rat and rabbit myocardial membranes | Amiodarone acts as a potent competitor at dihydropyridine and phenylalkylamine binding sites. |

| This compound | Not a potent competitor at calcium antagonist binding sites. | Rat heart, brain, skeletal and smooth muscles | This compound's effect on calcium channels appears to be significantly less pronounced than that of amiodarone. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is a standard method for recording ion channel currents from isolated cells, allowing for the determination of drug-induced inhibition and calculation of IC50 values.

a. Cell Preparation:

-

For studies on specific channel subtypes, human embryonic kidney (HEK293) cells stably expressing the channel of interest (e.g., hERG, Nav1.5) are commonly used.

-

For studies on native channels, cardiomyocytes are acutely isolated from animal hearts (e.g., rabbit, guinea pig) via enzymatic digestion.

-

Cells are plated on glass coverslips and allowed to adhere before recording.

b. Solutions:

-

External (Bath) Solution (in mM): Composition is tailored to isolate the current of interest. For example, to record potassium currents, sodium and calcium channel blockers would be included. A typical solution contains: 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): Designed to mimic the intracellular environment. A typical solution contains: 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.

c. Electrophysiological Recording:

-

Fire-polished borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is voltage-clamped at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

-

Specific voltage protocols are applied to elicit the ion current of interest. For example, to record hERG currents, a depolarizing pulse is followed by a repolarizing step to measure the characteristic "tail" current.

-

Baseline currents are recorded before drug application.

-

Amiodarone or this compound is perfused into the bath at various concentrations.

-

The effect of the compound on the ion channel current is recorded, and the percentage of inhibition is calculated.

-

Concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the dihydropyridine binding site on L-type calcium channels.

a. Membrane Preparation:

-

Cardiac tissue (e.g., rat or rabbit ventricle) is homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

b. Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]nitrendipine for L-type calcium channels) at a fixed concentration.

-

Increasing concentrations of the unlabeled competitor drug (amiodarone or this compound) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by amiodarone and this compound and a typical experimental workflow.

References

Desethylamiodarone Exhibits Greater Hepatotoxicity than Amiodarone: A Comparative Analysis

For Immediate Release

A comprehensive review of experimental data reveals that desethylamiodarone (DEA), the primary metabolite of the antiarrhythmic drug amiodarone (AM), demonstrates a more pronounced toxic effect on hepatocytes compared to its parent compound. This guide synthesizes findings on the comparative toxicity, focusing on key cellular health indicators, and provides detailed experimental methodologies for researchers in drug development and safety assessment.

Amiodarone is a widely prescribed antiarrhythmic agent, but its clinical use is often limited by potential organ toxicity, particularly to the liver.[1] The drug is metabolized in the liver to this compound (DEA), and evidence strongly suggests this metabolite is a key mediator of the observed hepatotoxicity.[2][3] This comparison guide delves into the experimental evidence that substantiates the greater toxicity of DEA over AM in liver cells.

Executive Summary of Comparative Toxicity

Studies consistently show that DEA is significantly more toxic to hepatocytes than amiodarone.[4][5] This increased toxicity is observed across several key parameters of cellular health, including plasma membrane integrity, mitochondrial function, generation of reactive oxygen species (ROS), and the induction of programmed cell death (apoptosis).

Data Presentation: Quantitative Comparison of Toxicity Markers

The following tables summarize the experimental findings from in vitro studies on cultured hepatocytes, providing a clear comparison of the toxic effects of amiodarone and this compound.

Table 1: Cell Viability and Membrane Integrity (LDH Leakage)

| Compound | Concentration | Exposure Time | Endpoint | Result | Reference |

| Amiodarone | 1-50 µg/ml | 24 hours | LDH Release | Concentration-dependent increase | |

| This compound | 1-50 µg/ml | 24 hours | LDH Release | Concentration-dependent increase; significantly more toxic than Amiodarone | |

| Amiodarone | 50 µg/ml | 2-4 hours | LDH Release | Increased LDH release | |

| This compound | 50 µg/ml | 2-4 hours | LDH Release | Significantly greater LDH release than Amiodarone | |

| Amiodarone | 6.25–100 µM | 6 and 24 hours | Cell Viability | Decreased cell viability | |

| This compound | 6.25–100 µM | 6 and 24 hours | Cell Viability | Significantly lower cell viability than Amiodarone at all tested concentrations |

Table 2: Mitochondrial Function and Oxidative Stress

| Compound | Concentration | Endpoint | Result | Reference |

| Amiodarone | Not Specified | Mitochondrial Membrane Potential | Lowered mitochondrial trans-membrane potential | |

| This compound | Not Specified | Mitochondrial Membrane Potential | Lowered mitochondrial trans-membrane potential; more effective than Amiodarone | |

| Amiodarone | Not Specified | ROS Generation | Moderate increase in ROS generation | |

| This compound | Not Specified | ROS Generation | Implied to be a significant contributor to ROS production |

Table 3: Induction of Apoptosis

| Compound | Concentration | Exposure Time | Endpoint | Result | Reference |

| Amiodarone | 35 µM | 6 hours | Apoptosis | Increased number of apoptotic cells | |

| This compound | 12.5 µM | 6 hours | Apoptosis | Caused a similar level of apoptosis to 35 µM Amiodarone, indicating greater potency | |

| Amiodarone | 200 µM | 4 hours | Caspase-3/-7 Activity | Significant increase in caspase activity |

Signaling Pathways and Experimental Workflows

The toxicity of both amiodarone and its metabolite in hepatocytes involves a cascade of cellular events. The following diagrams illustrate the key signaling pathways and a general workflow for assessing drug-induced hepatotoxicity.

Caption: Comparative toxicity pathways of Amiodarone and this compound in hepatocytes.

Caption: General experimental workflow for assessing hepatotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity.

Principle: Released LDH in the culture supernatant is measured using a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding: Seed hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of amiodarone or this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 2, 4, 24, or 48 hours) at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should be used to subtract background absorbance.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS using a cell-permeable fluorescent probe.

Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent 2',7'-dichlorofluorescein (DCF). Dihydroethidium (DHE) is used to specifically detect superoxide anions.

Protocol:

-

Cell Treatment: Treat hepatocytes with amiodarone or this compound for the desired duration.

-

Dye Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and incubate them with H2DCFDA (e.g., 10 µM) or DHE (e.g., 5 µM) at 37°C for 30-90 minutes.

-

Washing: Remove the dye-containing medium and wash the cells again to remove any excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For H2DCFDA, the excitation/emission wavelengths are typically around 495/529 nm. For DHE, excitation/emission is around 488/585 nm.

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses mitochondrial function by measuring the mitochondrial membrane potential, a key indicator of cell health.

Principle: Cationic fluorescent dyes, such as Rhodamine 123 or tetramethylrhodamine, methyl ester (TMRM), accumulate in healthy mitochondria due to the negative membrane potential. A decrease in mitochondrial membrane potential, indicative of mitochondrial dysfunction, results in a decreased accumulation of the dye and thus a lower fluorescence signal.

Protocol:

-

Cell Treatment: Expose hepatocytes to amiodarone or this compound.

-

Dye Loading: After treatment, incubate the cells with a fluorescent MMP indicator dye (e.g., TMRM) at 37°C.

-

Washing: Gently wash the cells to remove the excess dye.

-

Imaging and Quantification: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The ratio of fluorescence in treated versus untreated cells is calculated to determine the change in MMP.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific caspase-3 substrate, such as DEVD, conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol:

-

Cell Lysis: After treatment with amiodarone or this compound, lyse the hepatocytes using a supplied lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Caspase Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths for the fluorometric assay. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.

Conclusion

The available experimental data unequivocally indicate that this compound is more cytotoxic to hepatocytes than its parent compound, amiodarone. This increased toxicity is mediated through a greater propensity to induce mitochondrial dysfunction, generate reactive oxygen species, and trigger apoptosis. These findings are critical for understanding the mechanisms of amiodarone-induced liver injury and for the development of safer antiarrhythmic alternatives. The provided protocols offer a standardized framework for researchers to further investigate the hepatotoxic potential of these and other compounds.

References

- 1. Amiodarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—A metabolite of amiodarone—Induces apoptosis on T24 human bladder cancer cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone- and this compound-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiodarone and this compound toxicity in isolated hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Antiarrhythmic Efficacy of Desethylamiodarone and Amiodarone

An objective guide for researchers and drug development professionals on the electrophysiological properties and antiarrhythmic potential of Desethylamiodarone relative to its parent compound, Amiodarone.

Amiodarone is a highly effective antiarrhythmic agent used for treating a variety of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][2][3] Its complex pharmacological profile, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs, contributes to its broad efficacy.[2][3] However, the therapeutic use of amiodarone is often accompanied by a delayed onset of action and a significant side-effect profile. This compound (DEA), the primary and pharmacologically active metabolite of amiodarone, accumulates in tissues to a greater extent than the parent drug during chronic therapy and is believed to contribute significantly to both the therapeutic and toxic effects of amiodarone. This guide provides a detailed comparison of the antiarrhythmic efficacy of this compound versus Amiodarone, supported by experimental data.

Electrophysiological Effects: A Head-to-Head Comparison

The antiarrhythmic actions of both amiodarone and this compound are rooted in their effects on cardiac ion channels and the resulting modulation of the cardiac action potential.

Table 1: Comparative Effects on Cardiac Sodium Channels

| Parameter | Amiodarone (AMD) | This compound (DES) | Key Findings | Reference |

| Peak INa Block | Blocks peak sodium current. | Blocks peak sodium current, with a more pronounced effect on the ΔKPQ mutant. | Both compounds block peak sodium currents, suggesting a Class I antiarrhythmic action. DES shows a greater blocking effect on a specific mutant channel. | |

| Late INa | Increases late sodium current. | Potently increases late sodium current, especially in the ΔKPQ mutant. | Both compounds increase the late sodium current, which can be pro-arrhythmic. DES has a more significant effect, suggesting a higher potential for this pro-arrhythmic effect. | |

| Steady-State Fast Inactivation | Reduces the apparent valence of steady-state fast-inactivation. | Reduces the apparent valence of steady-state fast-inactivation. | Both drugs alter the fast-inactivation properties of the sodium channel. |

Table 2: Effects on Action Potential Duration and Refractoriness

| Tissue | Parameter | Amiodarone (AMD) | This compound (DEA) | Key Findings | Reference |

| Rabbit Atria (3 weeks) | APD90 | +10.5% (p < 0.05) | +13% (NS) | Chronic amiodarone significantly increases atrial APD. | |

| ERP | +6.7% (p < 0.05) | +18% (NS) | Chronic amiodarone significantly increases atrial ERP. | ||

| Rabbit Ventricle (6 weeks) | APD90 | +58.8% (p < 0.01) | +42.0% | Both drugs significantly increase ventricular APD after chronic administration. | |

| ERP | +63.4% (p < 0.01) | +47.4% (p < 0.01) | Both drugs significantly increase ventricular ERP after chronic administration. | ||

| Canine Ventricular Muscle | APD90 | Significant increase | Less significant increase | Amiodarone has a more pronounced effect on ventricular APD in this model. | |

| Guinea Pig Hearts | QT-interval | No significant change | Prolongation | This compound is primarily responsible for QT-prolongation in this acute model. |

In Vivo Antiarrhythmic Efficacy

Studies in various animal models of arrhythmia have demonstrated the potent antiarrhythmic effects of both compounds, with this compound often exhibiting greater potency.

Table 3: Comparative Efficacy in In Vivo Arrhythmia Models

| Animal Model | Arrhythmia Type | Amiodarone (AMD) | This compound (DEA) | Key Findings | Reference |

| Dogs with Myocardial Infarction | Premature Ventricular Complexes | 50% effective concentration: 4.6 mg/liter | 50% effective concentration: 1.4 mg/liter | This compound is more potent in suppressing ventricular arrhythmias. | |

| Anesthetized Rats (Ischemia/Reperfusion) | Ventricular Tachycardia (Ischemia) | Reduced incidence from 67% to 20% | Reduced incidence to 47% | Both drugs reduce ischemia-induced ventricular tachycardia. | |

| Ventricular Fibrillation (Reperfusion) | Reduced incidence from 73% to 20% | Reduced incidence to 47% | Both drugs protect against reperfusion-induced ventricular fibrillation. | ||

| Swine Model | Ventricular Fibrillation Threshold (VFT) | Increased VFT from 14.4 to 23.8 mA (10 mg/kg) | Increased VFT from 13.5 to 23.2 mA (10 mg/kg) | Both drugs have a similar antifibrillatory effect at the same dose. | |

| Pigs | Ventricular Defibrillation Threshold (DFT) | Dose-dependent increase | Greater increase in DFT than amiodarone | This compound has a more pronounced effect on increasing the energy required for defibrillation. |

Signaling Pathways and Mechanisms of Action

Amiodarone and this compound exert their antiarrhythmic effects by modulating multiple cardiac ion channels. Their primary mechanism involves the blockade of potassium channels, which prolongs the action potential duration and the effective refractory period, a hallmark of Class III antiarrhythmic agents. Additionally, they exhibit use-dependent blockade of sodium channels (Class I action), antagonize β-adrenergic receptors (Class II action), and block calcium channels (Class IV action).

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique is employed to measure the effects of the compounds on specific ion currents in isolated cardiac myocytes.

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine ventricles).

-

Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The cell is held at a specific holding potential, and voltage protocols are applied to elicit the desired ion currents (e.g., INa, IKr).

-

Drug Application: Amiodarone or this compound is applied to the cell via a perfusion system at various concentrations.

-

Data Analysis: The effects of the drug on the peak current amplitude, current-voltage relationship, and channel kinetics (activation, inactivation) are analyzed.

In Vivo Arrhythmia Models

These models are used to assess the antiarrhythmic efficacy of the compounds in a whole-animal setting.

-

Animal Preparation: An appropriate animal model is chosen (e.g., dog, pig, rat) and anesthetized. Surgical procedures are performed to induce an arrhythmia, such as coronary artery ligation to mimic myocardial infarction.

-

Drug Administration: Amiodarone, this compound, or a vehicle control is administered, typically intravenously.

-

Arrhythmia Induction and Monitoring: Arrhythmias are either induced (e.g., via programmed electrical stimulation) or monitored if they occur spontaneously. The electrocardiogram (ECG) is continuously recorded to assess heart rate, rhythm, and various intervals (e.g., QT interval).

-

Efficacy Assessment: The efficacy of the drug is determined by its ability to suppress or prevent the arrhythmia, or to alter the threshold for arrhythmia induction (e.g., ventricular fibrillation threshold).

Conclusion

The available experimental data indicates that this compound is a potent antiarrhythmic agent, in some cases demonstrating greater potency than its parent compound, Amiodarone. It significantly contributes to the electrophysiological effects observed during chronic amiodarone therapy, particularly the prolongation of the action potential and refractoriness. However, this compound also appears to have a more pronounced pro-arrhythmic potential related to its effects on the late sodium current. These findings underscore the importance of considering the contribution of this compound when evaluating the clinical efficacy and safety profile of long-term amiodarone treatment. Further research is warranted to fully elucidate the distinct roles of amiodarone and this compound in both the therapeutic and adverse effects of this complex drug.

References

- 1. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 2. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Head-to-Head Comparison of the Electrophysiological Effects of Amiodarone and Its Active Metabolite, Desethylamiodarone

For Researchers, Scientists, and Drug Development Professionals

Amiodarone is a potent and widely prescribed antiarrhythmic agent, recognized for its complex pharmacological profile that encompasses characteristics of all four Vaughan Williams classes of antiarrhythmic drugs.[1][2][3] Its therapeutic efficacy, however, is paralleled by a delayed onset of action and a significant side-effect profile, aspects that are partly attributed to its primary active metabolite, desethylamiodarone (DEA).[4][5] Understanding the distinct electrophysiological contributions of both the parent drug and its metabolite is crucial for optimizing therapeutic strategies and developing safer antiarrhythmic alternatives. This guide provides a detailed head-to-head comparison of the electrophysiological effects of amiodarone and this compound, supported by experimental data.

Summary of Key Electrophysiological Differences

Long-term treatment with amiodarone leads to the accumulation of this compound, which is believed to be responsible for some of the chronic electrophysiological effects observed in patients. While both compounds exhibit a broad spectrum of activity, notable differences exist in their potency and selectivity for various ion channels and their overall impact on cardiac conduction and repolarization. This compound appears to have more pronounced effects on the fast sodium channels and is suggested to be a more potent pro-arrhythmic agent than amiodarone under certain conditions. Conversely, amiodarone demonstrates a greater effect on slow-channel tissues and acts as a more potent calcium channel antagonist.

Quantitative Comparison of Electrophysiological Effects

The following tables summarize the quantitative data from various experimental models, highlighting the differential effects of amiodarone and this compound on key cardiac electrophysiological parameters.

Table 1: Effects on Cardiac Conduction and Refractoriness in Guinea Pig Hearts

| Parameter | Amiodarone | This compound | Key Observations |

| AV-nodal, His-bundle, and intraventricular conduction intervals | Less pronounced prolongation | More pronounced prolongation | This compound shows a greater effect on the fast-channel-dependent parts of the conduction system. |

| QT-interval | No significant prolongation | Prolongation | The metabolite this compound may be responsible for the Class III effects seen in chronic amiodarone treatment. |

| Sinoatrial and AV-nodal conduction refractoriness | Significantly more prolonged | Less prolonged | Amiodarone has a stronger impact on the refractoriness of the upper parts of the conduction system. |

| Atrial myocardium refractoriness | Significantly more prolonged | Less prolonged | Amiodarone demonstrates a greater effect on atrial tissue refractoriness. |

| Ventricular refractoriness | Similarly prolonged | Similarly prolonged | Both compounds have a comparable effect on ventricular refractoriness. |

Table 2: Electrophysiological Effects in Anesthetized Dogs

| Parameter | Amiodarone | This compound | Key Observations |

| Wenckebach cycle length | Significantly greater prolongation | Less prolongation | Amiodarone has a more pronounced effect on AV-nodal conduction. |

| QRS duration | Less increase | Larger increase | This compound has a greater effect on ventricular depolarization. |

| Atrial refractory period | Less increase | Larger increase | The metabolite shows a stronger effect on atrial refractoriness in this model. |

| Ventricular refractory period | Less increase | Larger increase | This compound has a more significant impact on ventricular refractoriness. |

Table 3: Effects on Cardiac Sodium Channels (NaV1.5)

| Parameter | Amiodarone (AMD) | This compound (DES) | Key Observations |

| Peak Current (INa,P) Block | Blocks INa,P | Blocks INa,P, with a greater pro-arrhythmic effect noted. | Both compounds block the peak sodium current, but DES appears to have a more significant pro-arrhythmic potential. |

| Late Sodium Current (INa,L) | Significant increase | Significant increase | Both compounds increase the late sodium current, which can be pro-arrhythmic. |

| Window Current | Significant increase | Significant increase | Both compounds increase the window current, contributing to their pro-arrhythmic potential. |

Experimental Protocols

The following are representative methodologies for key experiments cited in the comparison of amiodarone and this compound.

Langendorff Perfused Guinea Pig Heart

This ex vivo model allows for the study of drug effects on the entire heart's conduction system in a controlled environment.

-

Heart Isolation: Guinea pigs are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Electrophysiological Recordings: Platinum electrodes are placed on the right atrium and the ventricular apex to record a surface electrocardiogram. His-bundle electrograms are recorded using a multipolar catheter positioned across the tricuspid valve.

-

Drug Administration: Amiodarone or this compound is added to the perfusion solution at desired concentrations.

-

Data Analysis: Changes in heart rate, PQ, QRS, and QT intervals, as well as atrial, AV-nodal, and ventricular refractory periods, are measured before and after drug administration.

Whole-Cell Patch Clamp Analysis of Ion Channel Currents

This technique is used to measure the effect of the compounds on specific ion channels expressed in cell lines (e.g., HEK293 cells).

-

Cell Preparation: Cells stably expressing the ion channel of interest (e.g., hERG for IKr, NaV1.5 for INa) are cultured on glass coverslips.

-

Solution Preparation: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with specific ion compositions to isolate the current of interest.

-

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The cell membrane is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the ion channel currents.

-

A specific voltage-clamp protocol is applied to elicit the ion current of interest. For example, to record IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.

-

-

Drug Application: The cell is perfused with the extracellular solution containing amiodarone or this compound at various concentrations.

-

Data Analysis: The effect of the drug on the ion channel current (e.g., inhibition, potentiation) is determined by comparing the current before and after drug application. IC50 values can be calculated from the concentration-response curve.

Visualizing the Experimental Workflow and Drug Action

The following diagrams illustrate the general workflow for patch-clamp experiments and the metabolic relationship between amiodarone and this compound.

Experimental Workflow for Patch-Clamp Analysis.

Metabolic Conversion of Amiodarone.

Conclusion

The electrophysiological effects of amiodarone are a composite of the actions of the parent drug and its active metabolite, this compound. While both compounds exhibit multi-channel blocking properties, this compound demonstrates a more pronounced effect on fast sodium channels and ventricular conduction, potentially contributing to both the therapeutic and pro-arrhythmic effects observed during chronic therapy. In contrast, amiodarone has a greater impact on AV-nodal conduction and calcium channel blockade. A thorough understanding of these distinct profiles is essential for the rational design of future antiarrhythmic drugs that may offer improved efficacy and a more favorable safety profile.

References

- 1. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Comparative electrophysiologic effects of intravenous amiodarone and this compound in dogs: evidence for clinically relevant activity of the metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pro-Arrhythmic Potential of Desethylamiodarone and Amiodarone

An Objective Guide for Researchers and Drug Development Professionals